Cas no 2680688-18-8 (benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate)

benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28296686
- 2680688-18-8
- benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate
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- インチ: 1S/C15H13BrFNO2/c1-10-13(16)7-12(17)8-14(10)18-15(19)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)
- InChIKey: NNBQGUBGWSQFPG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1C)NC(=O)OCC1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 337.01137g/mol
- どういたいしつりょう: 337.01137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 38.3Ų
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296686-0.05g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-28296686-0.1g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Enamine | EN300-28296686-0.5g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
Enamine | EN300-28296686-1.0g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28296686-10.0g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-28296686-0.25g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-28296686-5.0g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
Enamine | EN300-28296686-2.5g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamateに関する追加情報
Introduction to Benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate (CAS No. 2680688-18-8)
Benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate, a compound with the chemical formula C14H13BrFNO2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its benzyl moiety and a N-(3-bromo-5-fluoro-2-methylphenyl)carbamate backbone, which makes it a versatile intermediate in the synthesis of various biologically active agents. The presence of both bromine and fluorine substituents in its structure enhances its reactivity and potential applications in drug development.
The CAS No. 2680688-18-8 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. The benzyl group, a common protective group in organic synthesis, contributes to the stability and ease of handling of this compound. Meanwhile, the 3-bromo-5-fluoro-2-methylphenyl moiety introduces specific electronic and steric properties that can influence its interactions with biological targets.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as pharmacophores in various therapeutic areas, including neurology, oncology, and infectious diseases. The structural features of Benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate make it a promising candidate for further investigation in these fields.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of small molecule inhibitors. The 3-bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in drug discovery to introduce aryl groups into complex molecules. Additionally, the 5-fluoro moiety can enhance metabolic stability and binding affinity, making it an attractive feature for medicinal chemists.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. Fluorine atoms can modulate the pharmacokinetic properties of drugs by influencing their lipophilicity, solubility, and metabolic clearance. The incorporation of fluorine into pharmaceuticals has led to the development of several successful drugs that exhibit improved efficacy and reduced side effects. Benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate aligns with this trend by incorporating both bromine and fluorine atoms into its structure.
The benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate scaffold has shown promise in several preclinical studies as a lead compound for drug development. Researchers have explored its potential as an inhibitor of various enzymes and receptors implicated in human diseases. For instance, derivatives of this compound have been investigated for their ability to modulate kinases, which are key targets in oncology research. The combination of structural features makes it a versatile tool for medicinal chemists seeking to develop novel therapeutics.
The synthesis of Benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the 3-bromo-5-fluoro-2-methylphenol, which is then converted into the corresponding carbamate derivative using benzoyl chloride or benzoyl bromide in the presence of a base catalyst. The final step involves the introduction of the benzyl group via nucleophilic substitution or other coupling reactions.
In conclusion, Benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate (CAS No. 2680688-18-8) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing biologically active molecules. As our understanding of fluorinated and brominated aromatic compounds continues to grow, compounds like this one will play an increasingly important role in drug discovery and development.
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